molecular formula C12H20F2N2O2 B13082089 tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13082089
M. Wt: 262.30 g/mol
InChI Key: HVIJIWMIRNPXIZ-UHFFFAOYSA-N
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Description

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound with the molecular formula C12H20F2N2O2 . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with two fluorine atoms and a tert-butyl ester group. It is used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the diazaspiro nonane structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The spirocyclic structure also contributes to its stability and unique reactivity.

Comparison with Similar Compounds

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound lacks the fluorine atoms, which can significantly alter its chemical and biological properties.

    tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate:

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride: The hydrochloride salt form can affect the solubility and stability of the compound.

The unique combination of the spirocyclic structure, fluorine atoms, and tert-butyl ester group makes this compound a valuable compound for various research applications.

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(8-16)6-15-7-12(11,13)14/h15H,4-8H2,1-3H3

InChI Key

HVIJIWMIRNPXIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCC2(F)F

Origin of Product

United States

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